Allyl 2-bromo-2-methylpropionate

Catalog No.
S1898162
CAS No.
40630-82-8
M.F
C7H11BrO2
M. Wt
207.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 2-bromo-2-methylpropionate

CAS Number

40630-82-8

Product Name

Allyl 2-bromo-2-methylpropionate

IUPAC Name

prop-2-enyl 2-bromo-2-methylpropanoate

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

InChI

InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3

InChI Key

WIPLNCYPGHUSGF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC=C)Br

Canonical SMILES

CC(C)(C(=O)OCC=C)Br

Allyl 2-bromo-2-methylpropionate is a colorless to pale yellow liquid with the chemical formula C₇H₁₁BrO₂. It features a bromo group attached to a branched propionate structure, which contributes to its reactivity and utility in synthetic organic chemistry. The compound is known for its ability to undergo various

Allyl 2-bromo-2-methylpropionate is likely to be:

  • Irritating to the skin and eyes due to the presence of the bromine atom [].
  • Flammable, requiring proper handling and storage precautions [].
  • Organic Synthesis

    The presence of the allylic group (CH2-CH=CH2) and a reactive bromine (Br) atom makes Allyl 2-bromo-2-methylpropionate a potential building block for organic synthesis. The allyl group can participate in various reactions like alkylation, allylation, and cyclization, while the bromine can be readily substituted with other functional groups (). This versatility could be useful in synthesizing complex organic molecules, including pharmaceuticals and functional materials.

  • Polymer Chemistry

    The allyl group's unsaturation allows Allyl 2-bromo-2-methylpropionate to potentially act as a monomer in the creation of specialty polymers. By incorporating this molecule into polymer chains, researchers might tailor the material's properties, such as introducing reactive sites or enhancing its crosslinking ability ().

  • Medicinal Chemistry

    Though no confirmed studies exist yet, the structure of Allyl 2-bromo-2-methylpropionate presents a possibility for exploration in medicinal chemistry. The combination of a functional ester group and a reactive bromine might be a starting point for designing new drug molecules. Further research would be needed to determine its potential bioactivity and therapeutic applications.

  • Nucleophilic Substitution: The bromo group can be replaced by nucleophiles, allowing for the formation of new carbon-nucleophile bonds.
  • Radical Polymerization: It can initiate radical polymerization processes due to the presence of the allyl group, which is reactive under radical conditions .
  • Esterification: The compound can react with alcohols to form esters, expanding its utility in organic synthesis.

These reactions highlight its versatility as a reagent in various synthetic pathways.

Allyl 2-bromo-2-methylpropionate can be synthesized through several methods:

  • Esterification Reaction: This involves reacting 2-bromo-2-methylpropionic acid with allyl alcohol in the presence of a catalyst.
  • Radical Initiation: It can be produced via radical polymerization techniques using appropriate initiators that generate radicals capable of initiating the reaction .

These methods emphasize the compound's accessibility for researchers and chemists.

Allyl 2-bromo-2-methylpropionate finds applications in:

  • Polymer Chemistry: It serves as a monomer or initiator for the synthesis of functional polymers and copolymers.
  • Organic Synthesis: The compound is utilized as an intermediate in the preparation of various organic compounds.
  • Materials Science: Its properties make it suitable for developing advanced materials with specific functionalities .

Several compounds share structural similarities with allyl 2-bromo-2-methylpropionate. Here are a few notable examples:

Compound NameChemical FormulaKey Features
Methyl 2-bromo-2-methylpropionateC₇H₁₁BrO₂Used as a reagent in organic synthesis
Ethyl 2-bromo-2-methylpropionateC₈H₁₃BrO₂Similar reactivity; utilized in polymer synthesis
Propyl 2-bromo-2-methylpropionateC₉H₁₅BrO₂Exhibits similar properties but with longer chains

Uniqueness: Allyl 2-bromo-2-methylpropionate is distinct due to its allylic structure, which enhances its reactivity compared to other bromo derivatives. This makes it particularly useful for radical polymerization processes that require an allylic site.

The development of allyl 2-bromo-2-methylpropionate emerged from the broader evolution of controlled radical polymerization techniques during the late twentieth century. The compound's significance became particularly apparent with the advancement of Atom Transfer Radical Polymerization methodology, where researchers recognized the need for specialized initiators capable of providing enhanced control over polymer architecture. Early investigations into α-bromo esters as polymerization initiators laid the groundwork for understanding the unique properties that would make allyl 2-bromo-2-methylpropionate particularly valuable in synthetic applications.

The systematic exploration of alkyne-functional and allyl-functional initiators gained momentum as researchers sought to develop more sophisticated approaches to polymer synthesis. Historical research by Storms-Miller and Pugh documented the challenges associated with terminal alkyne-functional initiators, which led to increased interest in allyl-based alternatives that could provide similar functionality without the complications of oxidative alkyne-alkyne coupling reactions. This research trajectory ultimately highlighted the advantages of allyl 2-bromo-2-methylpropionate as a more stable and predictable initiator system.

The compound's commercial availability through major chemical suppliers such as Sigma-Aldrich reflects its established importance in research and industrial applications. The development of standardized synthesis protocols and quality control measures has enabled widespread adoption of this compound across diverse research institutions and industrial facilities. The establishment of consistent purity standards, typically achieving 98% assay values, demonstrates the maturation of production processes and the recognition of quality requirements necessary for reliable research outcomes.

Nomenclature and Structural Classification

Allyl 2-bromo-2-methylpropionate belongs to the chemical class of α-bromo esters, characterized by the presence of a bromine atom attached to the carbon adjacent to the carbonyl group. The systematic International Union of Pure and Applied Chemistry name for this compound is prop-2-enyl 2-bromo-2-methylpropanoate, reflecting its structural composition of an allyl alcohol ester of 2-bromo-2-methylpropanoic acid. Alternative nomenclature includes allyl 2-bromoisobutyrate, which emphasizes the isobutyric acid derivative nature of the compound.

The molecular structure of allyl 2-bromo-2-methylpropionate can be represented by the Simplified Molecular-Input Line-Entry System string CC(C)(Br)C(=O)OCC=C, which clearly delineates the connectivity pattern and functional group arrangements. The International Chemical Identifier provides additional structural specificity: InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3, enabling precise identification across chemical databases and literature. The InChI Key WIPLNCYPGHUSGF-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and database searches.

Physical PropertyValueReference Conditions
Molecular FormulaC₇H₁₁BrO₂-
Molecular Weight207.07 g/mol-
Refractive Index1.462n₂₀/D
Boiling Point50-51°C12 mmHg
Density1.302 g/mL25°C
AppearanceColorless to pale yellow liquidRoom temperature

The compound exhibits characteristic ester functionality combined with two distinct reactive sites: the allyl group providing alkene reactivity and the α-bromo position offering nucleophilic substitution and radical initiation capabilities. This dual functionality classifies allyl 2-bromo-2-methylpropionate as an inimer, a specialized class of compounds that can simultaneously function as both initiators and monomers in polymerization processes. The tertiary carbon bearing the bromine atom contributes to the compound's stability while maintaining sufficient reactivity for controlled initiation processes.

Significance in Modern Synthetic Chemistry

Allyl 2-bromo-2-methylpropionate has established itself as a cornerstone compound in advanced polymer synthesis, particularly through its application in Atom Transfer Radical Polymerization techniques. Research by Angiolini and colleagues demonstrated the compound's effectiveness as an initiator for synthesizing liquid crystalline polymers with controlled molecular weights and narrow polydispersity indices. The study revealed that polymerization reactions using allyl 2-bromo-2-methylpropionate as an initiator maintained constant living center concentrations throughout the process, enabling precise control over polymer chain growth and resulting in well-defined chain end groups.

The compound's role as an inimer provides unique opportunities for creating complex polymer architectures that would be difficult or impossible to achieve through conventional polymerization approaches. The dual functionality allows for the incorporation of polymerizable units directly into the polymer backbone while simultaneously providing initiation sites for further chain growth. This capability has opened new avenues for developing hyperbranched polymers, star polymers, and other advanced macromolecular structures with tailored properties for specific applications.

Recent investigations have expanded the application scope of allyl 2-bromo-2-methylpropionate beyond traditional radical polymerization into self-condensing vinyl polymerization and self-condensing ring-opening polymerization systems. These developments demonstrate the compound's versatility in participating in multiple polymerization mechanisms, making it a valuable tool for polymer chemists seeking to develop novel materials with specific property profiles. The ability to control both the polymer composition and architecture through a single initiator system represents a significant advancement in synthetic methodology.

Application AreaFunctionKey Advantages
Atom Transfer Radical PolymerizationInitiatorControlled molecular weight, narrow polydispersity
Inimer PolymerizationDual initiator/monomerComplex polymer architectures
Liquid Crystalline Polymer SynthesisChain growth controllerWell-defined end groups
Hyperbranched Polymer FormationBuilding blockThree-dimensional structures

The significance of allyl 2-bromo-2-methylpropionate in modern synthetic chemistry extends to its role in developing materials for advanced applications including drug delivery systems, functional coatings, and specialty adhesives. The compound's ability to introduce reactive sites into polymer chains enables post-polymerization modification strategies that can fine-tune material properties for specific end-use requirements. Current research continues to explore new applications and synthetic methodologies that leverage the unique structural features of this versatile compound, promising continued expansion of its importance in chemical synthesis and materials science.

Allyl 2-bromo-2-methylpropionate possesses the molecular formula C₇H₁₁BrO₂ with a molecular weight of 207.07 g/mol [1] [2] [3]. The compound is registered under CAS number 40630-82-8 and carries the MDL number MFCD00134552 [1] [4]. The linear structural formula can be represented as BrC(CH₃)₂CO₂CH₂CH=CH₂, clearly indicating the presence of both the allyl ester functionality and the brominated tertiary carbon center [1] [2].

The molecular structure features a quaternary carbon center bearing both methyl groups and a bromine atom, which is directly bonded to the carbonyl carbon of the ester functional group. This configuration places the compound in the category of α-halo esters, specifically α-bromo esters, where the halogen substitution occurs at the α-position relative to the carbonyl group [1] [3] [4].

PropertyValue
Molecular FormulaC₇H₁₁BrO₂
Molecular Weight207.07 g/mol
CAS Number40630-82-8
MDL NumberMFCD00134552
SMILESCC(C)(Br)C(=O)OCC=C
InChI KeyWIPLNCYPGHUSGF-UHFFFAOYSA-N

Stereochemical Features

Allyl 2-bromo-2-methylpropionate exhibits significant stereochemical characteristics due to its structural framework. The molecule contains a quaternary carbon center at the α-position relative to the carbonyl group, which bears two methyl groups and one bromine atom [1] [3]. This quaternary center is not chiral since it lacks four different substituents, making the compound achiral overall [5] [6].

The allyl moiety (CH₂=CH-CH₂-) provides conformational flexibility to the molecule through rotation around the C-C single bonds. The double bond in the allyl group adopts a planar geometry with sp² hybridization, while the ester oxygen adopts a preferential conformation that minimizes steric interactions [5] [6]. The bromine atom, being the largest substituent on the quaternary carbon, influences the overall molecular conformation through steric effects.

Unlike related compounds such as allyl (S)-2-bromopropionate, which contains a chiral center and exhibits optical activity [7], allyl 2-bromo-2-methylpropionate does not display optical rotation due to the absence of asymmetric carbon centers. The compound exists as a single constitutional isomer without stereoisomeric variants [5] [6].

Physicochemical Properties

Boiling Point and Density

Allyl 2-bromo-2-methylpropionate demonstrates characteristic physical properties that reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 50-51°C at 12 mmHg [1] [8] [9], which corresponds to approximately 165-170°C at atmospheric pressure. This relatively elevated boiling point can be attributed to the presence of the bromine atom, which increases the molecular weight and enhances van der Waals interactions.

The density of allyl 2-bromo-2-methylpropionate is 1.302 g/mL at 25°C [1] [8] [9] [10], indicating that the compound is significantly denser than water. This high density results from the incorporation of the heavy bromine atom (atomic weight 79.9) into the molecular framework. The refractive index of the compound is n²⁰/D 1.462 [1] [9] [10], which falls within the typical range for organic bromine-containing compounds.

Physical PropertyValue
Boiling Point50-51°C (12 mmHg)
Density1.302 g/mL (25°C)
Refractive Indexn²⁰/D 1.462
Flash Point64°C (147°F)
AppearanceColorless to pale yellow liquid

Solubility and Reactivity

The solubility characteristics of allyl 2-bromo-2-methylpropionate are governed by its dual hydrophobic and hydrophilic nature. The compound exhibits limited water solubility due to the predominance of hydrophobic alkyl and allyl groups, while the ester functionality provides some polar character [11] [12]. The compound is readily soluble in organic solvents such as dichloromethane, chloroform, ethanol, and ether, consistent with its organic ester nature [11] [12].

The reactivity profile of allyl 2-bromo-2-methylpropionate is characterized by the presence of multiple reactive sites. The allyl group can participate in various reactions including radical polymerization, allylic bromination, and cycloaddition reactions [11] [13] [14]. The α-bromo ester functionality makes the compound particularly useful as an initiator for atom transfer radical polymerization (ATRP) processes [15]. The bromine atom can undergo nucleophilic substitution reactions, while the ester group can participate in hydrolysis, transesterification, and aminolysis reactions [16] [15].

The compound demonstrates stability under normal storage conditions but can undergo hydrolysis in the presence of strong bases or acids. The allyl double bond is susceptible to oxidation, radical addition, and ozonolysis reactions [11] [16]. These multiple reactive sites make allyl 2-bromo-2-methylpropionate a versatile synthetic intermediate in organic chemistry applications [11] [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance and Infrared Spectral Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for allyl 2-bromo-2-methylpropionate through both ¹H and ¹³C NMR techniques. In the ¹H NMR spectrum, the allyl protons exhibit characteristic chemical shifts and coupling patterns. The allyl methylene protons (OCH₂CH=CH₂) appear as a doublet around 4.6-4.8 ppm due to coupling with the vinyl proton [17] [18]. The vinyl proton (OCH₂CH=CH₂) manifests as a multiplet in the 5.8-6.0 ppm region, while the terminal vinyl protons (OCH₂CH=CH₂) appear as multiplets around 5.2-5.4 ppm [19] [18].

The quaternary carbon methyl groups bonded to the bromine-bearing carbon display a characteristic singlet around 1.8-2.0 ppm, representing six equivalent protons. This chemical shift is influenced by the electron-withdrawing effects of both the bromine atom and the adjacent carbonyl group [17] [18].

In the ¹³C NMR spectrum, the carbonyl carbon appears in the 170-175 ppm region, typical for ester functionalities [20] [21]. The quaternary carbon bearing the bromine atom resonates around 55-60 ppm, while the methyl carbons attached to this center appear at 28-32 ppm. The allyl carbons show characteristic chemical shifts with the methylene carbon (OCH₂) around 65-68 ppm, the vinyl carbon (CH=) at 130-135 ppm, and the terminal vinyl carbon (=CH₂) at 118-120 ppm [20] [21].

Infrared spectroscopy reveals distinctive absorption bands that confirm the structural features of allyl 2-bromo-2-methylpropionate. The carbonyl stretch appears as a strong, sharp absorption around 1730-1750 cm⁻¹, characteristic of ester C=O vibrations [22] [23]. The C-H stretching vibrations of the alkyl groups manifest in the 2850-3000 cm⁻¹ region, while the vinyl C=C stretch appears as a moderate absorption around 1620-1680 cm⁻¹ [22] [23]. The C-O ester stretch contributes to absorptions in the 1150-1300 cm⁻¹ region, and the C-Br stretch, though weak, appears below 700 cm⁻¹ [22] [23].

NMR AssignmentChemical Shift (ppm)Multiplicity
Allyl CH₂ (¹H)4.6-4.8Doublet (2H)
Allyl CH= (¹H)5.8-6.0Multiplet (1H)
Allyl =CH₂ (¹H)5.2-5.4Multiplet (2H)
Methyl groups (¹H)1.8-2.0Singlet (6H)
Carbonyl C (¹³C)170-175-
Quaternary C (¹³C)55-60-

Mass Spectrometric Analysis

Mass spectrometry of allyl 2-bromo-2-methylpropionate provides crucial information about molecular structure and fragmentation patterns. The molecular ion peak [M]⁺ appears at m/z 207, corresponding to the molecular weight of the compound [24] [25]. Due to the presence of bromine, which exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio, a characteristic isotope pattern is observed with [M+2]⁺ at m/z 209 showing nearly equal intensity to the molecular ion peak [24] [26].

The fragmentation pattern of allyl 2-bromo-2-methylpropionate follows predictable pathways based on the stability of the resulting carbocations and radicals. Loss of the bromine atom generates a stable tertiary carbocation at m/z 127 [M-Br]⁺, which often represents the base peak in electron impact mass spectrometry [24] [26]. Further fragmentation can occur through loss of carbon monoxide (CO) from the ester functionality, producing fragments at m/z 99 [M-Br-CO]⁺.

The allyl portion can also undergo characteristic fragmentations. Loss of the entire allyl group (C₃H₅, mass 41) from the molecular ion produces a fragment at m/z 166, while the allyl cation itself appears at m/z 41 and is commonly observed as a significant peak in the spectrum [27] [26]. Additional fragmentation involving the loss of methyl radicals from the quaternary carbon center generates fragments at m/z 192 [M-CH₃]⁺.

Mass Spectral Fragmentm/z ValueAssignment
Molecular ion [M]⁺207Complete molecule
[M+2]⁺ (Br isotope)209⁸¹Br isotope
[M-Br]⁺127Loss of bromine
[M-Br-CO]⁺99Loss of Br and CO
Allyl cation41C₃H₅⁺
[M-CH₃]⁺192Loss of methyl

Esterification of 2-Bromo-2-methylpropionic Acid

The preparation of allyl 2-bromo-2-methylpropionate primarily relies on the esterification of 2-bromo-2-methylpropionic acid with allyl alcohol. This transformation represents a fundamental nucleophilic acyl substitution reaction that can be accomplished through various methodological approaches, each offering distinct advantages in terms of reaction conditions, yield optimization, and substrate compatibility [1] [2].

Acid-Catalyzed Approaches

The Fischer esterification represents the most classical and widely employed method for the synthesis of allyl 2-bromo-2-methylpropionate. This approach involves the direct condensation of 2-bromo-2-methylpropionic acid with allyl alcohol under acidic conditions, typically employing sulfuric acid or tosic acid as the catalyst [1] [2].

The mechanism proceeds through a well-established PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). Initial protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by allyl alcohol. The subsequent formation of a tetrahedral intermediate leads to proton transfer and elimination of water, ultimately yielding the desired allyl ester product [1].

Research findings demonstrate that the Fischer esterification exhibits strong dependence on reaction stoichiometry and water removal strategies. Studies have shown that employing equal molar ratios of carboxylic acid and alcohol typically yields 65% conversion at equilibrium. However, the reaction can be driven to completion by utilizing a ten-fold excess of allyl alcohol, achieving yields of 97% or higher [1]. The use of azeotropic distillation with solvents such as toluene proves particularly effective for continuous water removal, thereby shifting the equilibrium toward ester formation [3].

Temperature optimization studies indicate that reaction temperatures between 80-120°C provide optimal balance between reaction rate and product stability. Lower temperatures result in prolonged reaction times, while elevated temperatures may lead to thermal decomposition or side reactions involving the allyl functionality. The reaction typically requires 2-12 hours for completion, depending on the specific conditions employed [1] [4].

Triethylamine-Mediated Protocols

Triethylamine-mediated esterification represents an alternative approach that offers several advantages over traditional acid-catalyzed methods, particularly in terms of functional group tolerance and reaction mildness. This methodology has been extensively studied and demonstrates excellent efficiency for the preparation of allyl esters from carboxylic acids [5] [6].

The triethylamine protocol typically involves the formation of an activated carboxylic acid intermediate, either through direct activation with coupling reagents or via acid chloride formation. Research by Tummatorn and colleagues demonstrated that triethylamine serves a dual role as both promoter and scavenger in esterification reactions, effectively mediating the coupling while preventing unwanted side reactions [5].

Mechanistic investigations reveal that triethylamine facilitates the formation of carboxylate salts, which subsequently undergo nucleophilic substitution with activated alkyl halides or coupling reagent intermediates. The presence of triethylamine maintains an appropriate pH environment that prevents acid-catalyzed decomposition while promoting efficient ester bond formation [6].

Experimental data from multiple research groups indicate that triethylamine-mediated protocols achieve yields ranging from 72-95% for allyl ester synthesis. The reaction conditions are typically mild, operating at room temperature or slightly elevated temperatures (40-60°C), with reaction times varying from 2-11 hours depending on the specific activation method employed [5] [7].

Purification Techniques

The purification of allyl 2-bromo-2-methylpropionate requires careful consideration of the compound's physical properties and potential for thermal decomposition. The presence of both the reactive bromine functionality and the thermally labile allyl group necessitates the use of gentle purification methods that maintain product integrity while achieving the required purity levels for subsequent applications.

Distillation Under Reduced Pressure

Vacuum distillation represents the primary method for achieving high-purity allyl 2-bromo-2-methylpropionate. The compound exhibits a boiling point of 50-51°C at 12 mmHg (approximately 1.6 kPa), making reduced pressure distillation both feasible and highly effective for purification [8] [9].

The reduced pressure distillation process typically operates at pressures ranging from 10-20 mmHg, corresponding to distillation temperatures of 45-55°C. These conditions are sufficiently mild to prevent thermal decomposition while enabling effective separation from higher and lower boiling impurities. Research findings indicate that properly executed vacuum distillation achieves purities of 98-99% with recovery yields of 80-90% [10] [3].

Critical parameters for successful vacuum distillation include precise temperature control, steady vacuum maintenance, and appropriate distillation apparatus design. The use of short-path distillation or spinning band columns proves particularly advantageous for minimizing thermal exposure while achieving excellent separation efficiency. Temperature monitoring should be maintained within ±2°C to prevent overheating and ensure consistent product quality [10].

Pre-distillation treatment often involves preliminary purification steps such as washing with saturated sodium bicarbonate solution to remove residual acid, followed by drying over anhydrous sodium sulfate or magnesium sulfate. This pre-treatment eliminates potential sources of decomposition and ensures optimal distillation performance [11] [7].

Chromatographic Methods

Flash column chromatography serves as an alternative or complementary purification method, particularly valuable when distillation conditions may be too harsh or when complex impurity profiles require high-resolution separation. Silica gel chromatography using hexane/ethyl acetate solvent systems provides excellent separation of allyl 2-bromo-2-methylpropionate from synthetic byproducts and unreacted starting materials [12] [13].

Optimal chromatographic conditions typically employ silica gel with particle sizes ranging from 230-400 mesh (40-63 μm), providing good flow rates while maintaining separation efficiency. The mobile phase composition of hexane/ethyl acetate in ratios of 9:1 to 8:2 offers appropriate polarity for effective separation, with the specific ratio adjusted based on the nature of impurities present [12] [14].

Advanced chromatographic techniques include gradient elution methods that begin with pure hexane and gradually increase ethyl acetate concentration to 10-20%. This approach enables complete elution of the product while maintaining baseline separation from impurities. Detection methods typically employ ultraviolet absorption at 254 nm or visualization with appropriate staining reagents such as phosphomolybdic acid [15] [16].

Research data demonstrate that flash column chromatography achieves purities of 95-98% with recovery yields of 85-95%. The method proves particularly valuable for analytical-scale preparations or when dealing with complex reaction mixtures containing multiple byproducts [12] [11].

Preparative high-performance liquid chromatography represents the most sophisticated chromatographic option, offering exceptional resolution and purity. This technique employs C18 reversed-phase columns with water/acetonitrile gradient elution, enabling baseline separation of closely related compounds. Detection at 254 nm provides excellent sensitivity, while mass spectrometric detection offers additional structural confirmation [13] [16].

Synthesis MethodReagentsConditionsYield Range (%)Reaction Time
Fischer Esterification2-Bromo-2-methylpropionic acid, Allyl alcohol, H₂SO₄Reflux, excess allyl alcohol65-972-12 hours
DCC-Mediated Coupling2-Bromo-2-methylpropionic acid, Allyl alcohol, DCC, DMAPRT, DCM/THF, 0°C to RT85-995 hours
Triethylamine Protocol2-Bromo-2-methylpropionic acid, Allyl alcohol, Et₃NRT, dry solvent, base72-952-11 hours
Acid Chloride Route2-Bromo-2-methylpropionyl chloride, Allyl alcohol, Et₃N0°C to RT, inert atmosphere80-9530 min-2 hours
EDCI-Mediated Coupling2-Bromo-2-methylpropionic acid, Allyl alcohol, EDCI, DMAPRT, DCM, 0°C to RT88-984-8 hours
Purification MethodConditionsPurity Achieved (%)Recovery (%)Advantages
Vacuum Distillation50-51°C at 12 mmHg98-9980-90High purity, removes volatiles
Flash Column ChromatographySilica gel, hexane/EtOAc (9:1)95-9885-95Good separation, scalable
Preparative TLCSilica gel plates, multiple developments90-9570-85High resolution, analytical
CrystallizationFrom petroleum ether at -20°C85-9260-80Pure crystalline product
Liquid-Liquid ExtractionWater wash, brine, organic extraction85-9090-95Simple, removes water-solubles

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl 2-bromo-2-methylpropionate

Dates

Last modified: 08-16-2023

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